molecular formula C9H6O6 B108450 1,3,5-Benzenetricarboxylic acid CAS No. 554-95-0

1,3,5-Benzenetricarboxylic acid

Cat. No. B108450
CAS RN: 554-95-0
M. Wt: 210.14 g/mol
InChI Key: QMKYBPDZANOJGF-UHFFFAOYSA-N
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Description

1,3,5-Benzenetricarboxylic acid, also known as Trimesic acid, is an organic compound with the formula C6H3(CO2H)3 . It is one of three isomers of benzenetricarboxylic acid. This colorless solid has some commercial value as a precursor to some plasticizers . It forms a self-organized 2D molecular network structure through intermolecular hydrogen bonds between the carboxylic acid residues in bulk crystals .


Synthesis Analysis

A metal–organic gel catalyst based on Fe(NO3)3 and 1,3,5-benzenetricarboxylic acid was synthesized and characterized by several techniques, including EGA-MS, Mössbauer spectroscopy, and environmental scanning electron microscopy–TEM .


Molecular Structure Analysis

The FT-IR and FT-Raman spectra of 1,3,5-benzenetricarboxylic acid have been recorded. The molecular structure, conformational stability, geometry optimization, and vibrational frequencies have been investigated . The total energy calculations of 1,3,5-benzenetricarboxylic acid were tried for various possible conformers .


Chemical Reactions Analysis

A multidentate 1,3,5-benzenetricarboxylic acid (organic linker), Zn (II) based Zn-BTC has been synthesized via an electrochemical method . Quantitative and Qualitative analyses of the synthesized metal–organic framework (MOF) have been done using Fourier Transform Infrared (FTIR) Spectroscopy, Energy Dispersive X-Ray Spectroscopy (EDS), and Photoluminescence (PL) .


Physical And Chemical Properties Analysis

1,3,5-Benzenetricarboxylic acid has a molecular formula of C9H6O6 and a molecular weight of 210.14 g/mol . It is a tricarboxylic acid and a member of benzoic acids .

Scientific Research Applications

Photocatalytic Degradation of Dyes

1,3,5-Benzenetricarboxylic acid: has been utilized in the synthesis of copper (II) metal–organic frameworks (MOFs), specifically Cu3(BTC)2 , which exhibits significant photocatalytic activity . This application is crucial in environmental science for the degradation of harmful dyes like Rhodamine B, commonly found in industrial effluents. The MOFs show enhanced photocatalytic activity under visible light, making them a promising solution for water contamination treatment.

Nucleating Agent for Polypropylene

In polymer science, derivatives of 1,3,5-Benzenetricarboxylic acid have been synthesized to serve as efficient nucleating agents for isotactic polypropylene (iPP) . These agents increase the nucleation and crystallization rate of iPP, leading to improved mechanical and optical properties. This is particularly beneficial for enhancing the transparency and impact strength of iPP, which are critical factors in its commercial applications.

Preparation of Plastics and Fibers

1,3,5-Benzenetricarboxylic acid: is employed in the preparation of various plastics and man-made fibers . It contributes to the production of water-soluble alkyl resins and plasticizers, which are essential components in creating diverse plastic materials with specific properties required for different applications.

Pharmaceutical Intermediate

As a pharmaceutical intermediate, 1,3,5-Benzenetricarboxylic acid plays a role in the synthesis of medicament intermediates . Its involvement in drug formulation underscores its importance in the development of new medications and therapeutic agents.

Epoxy Curing Agent

The acid is also used as an epoxy curing agent . In this capacity, it reacts with epoxides to form cross-linked polymers, which are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.

Adhesive and Coating Material

Furthermore, 1,3,5-Benzenetricarboxylic acid is a component in adhesive and coating materials . Its chemical structure allows it to interact with other compounds to form durable and stable adhesive products, which are indispensable in various industrial and consumer applications.

Water-Based Gel Formation

In combination with para-hydroxypyridine, 1,3,5-Benzenetricarboxylic acid can form a water-based gel . This application is significant in the field of materials science, where gels serve as mediums for controlled release systems and as matrices for bioactive compounds.

Crystal Structure and Nucleation Effect

The relationship between the crystal structure of 1,3,5-Benzenetricarboxylic acid derivatives and their nucleation effect on polymers has been extensively studied . Understanding this relationship is vital for designing materials with desired crystalline properties, which directly influence the performance characteristics of the final product.

Mechanism of Action

Target of Action

1,3,5-Benzenetricarboxylic acid, also known as Trimesic acid, is an organic compound with the formula C9H6O6 . It can have a general effect on the respiratory system .

Mode of Action

Trimesic acid forms a self-organized 2D molecular network structure through intermolecular hydrogen bonds between the carboxylic acid residues in bulk crystals . This structure can interact with other molecules, potentially influencing their behavior or function.

Pharmacokinetics

Its solubility in water and organic solvents like ethanol and ether suggests that it could be well-absorbed in the body

Result of Action

As a chemical intermediate, the primary result of the action of 1,3,5-Benzenetricarboxylic acid is the synthesis of other compounds. It is used as a precursor to some plasticizers , indicating its role in the production of flexible plastics. It is also used in the preparation of antimicrobial and antifungal agents, plasticizers, and cross-linking agents .

Action Environment

The action of 1,3,5-Benzenetricarboxylic acid can be influenced by environmental factors such as temperature and pH. For instance, it forms a water-based gel with para-hydroxypyridine, stable up to 95°C . Its solubility can also be affected by the solvent used . In terms of safety, it should be stored in a cool, dry, and well-ventilated place .

Safety and Hazards

1,3,5-Benzenetricarboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

Nanocellulose for Sustainable Water Purification discusses the potential of 1,3,5-benzenetricarboxylic acid in the field of water purification . The review covers substantial discussions based on evaluative judgments of the recent literature and technical advancements in the fields of coagulation/flocculation, adsorption, photocatalysis, and membrane filtration for water decontamination .

properties

IUPAC Name

benzene-1,3,5-tricarboxylic acid
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InChI

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
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InChI Key

QMKYBPDZANOJGF-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O
Source PubChem
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Molecular Formula

C9H6O6
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DSSTOX Substance ID

DTXSID8021488
Record name 1,3,5-Benzenetricarboxylic acid
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Molecular Weight

210.14 g/mol
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Physical Description

White to cream crystalline powder; [Alfa Aesar MSDS]
Record name 1,3,5-Benzenetricarboxylic acid
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Vapor Pressure

0.00000003 [mmHg]
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Product Name

1,3,5-Benzenetricarboxylic acid

CAS RN

554-95-0
Record name 1,3,5-Benzenetricarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,3,5-Benzenetricarboxylic acid?

A1: The molecular formula of 1,3,5-Benzenetricarboxylic acid is C9H6O6, and its molecular weight is 210.14 g/mol.

Q2: What are the key spectroscopic characteristics of 1,3,5-Benzenetricarboxylic acid?

A2: 1,3,5-Benzenetricarboxylic acid exhibits characteristic peaks in various spectroscopic analyses. Infrared (IR) spectroscopy reveals distinct bands corresponding to carboxyl groups (C=O and O–H stretches), while nuclear magnetic resonance (NMR) spectroscopy provides information about the aromatic protons and carbon atoms. []

Q3: In what solvents is 1,3,5-Benzenetricarboxylic acid soluble?

A3: The solubility of 1,3,5-Benzenetricarboxylic acid varies depending on the solvent and temperature. It shows good solubility in ethanol and methanol, moderate solubility in ethylene glycol, and lower solubility in water, isopropyl alcohol, and isobutyl alcohol. []

Q4: What is the thermal stability of 1,3,5-Benzenetricarboxylic acid?

A4: The thermal stability of 1,3,5-Benzenetricarboxylic acid and its complexes depends on their structure and composition. Thermogravimetric analysis (TGA) has shown that some complexes start to decompose at temperatures above 390 °C. []

Q5: Can metal-organic frameworks (MOFs) derived from 1,3,5-Benzenetricarboxylic acid act as catalysts?

A5: Yes, MOFs like MOF-808-X synthesized using 1,3,5-Benzenetricarboxylic acid exhibit promising catalytic activity in reactions such as the direct synthesis of dimethyl carbonate from CO2 and methanol. []

Q6: How does the ZrOCl2·8H2O/BTC molar ratio impact the catalytic activity of MOF-808-X in dimethyl carbonate synthesis?

A6: The ZrOCl2·8H2O/BTC molar ratio during MOF-808-X synthesis significantly influences its catalytic performance by affecting the surface area, micropore size, and the number of acidic-basic sites available for the reaction. []

Q7: Have computational methods been used to study 1,3,5-Benzenetricarboxylic acid?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate hydrogen bonding interactions of 1,3,5-Benzenetricarboxylic acid with molecules like bipyridine, providing insights into the formation and stability of supramolecular assemblies. []

Q8: Can DFT predict the energetics of guest-host interactions in MOFs derived from 1,3,5-Benzenetricarboxylic acid?

A8: Yes, DFT calculations are valuable tools for understanding the interactions between guest molecules and MOFs. Studies have used DFT to evaluate the configurations and energetics of Dimethyl Disulfide (DMDS) adsorption in Cu-BTC, a MOF derived from 1,3,5-Benzenetricarboxylic acid. []

Q9: How does modifying the substituents on 1,3,5-Benzenetricarboxylic acid affect its coordination behavior?

A9: Introducing different substituents on the benzene ring of 1,3,5-Benzenetricarboxylic acid can alter its steric and electronic properties, influencing its coordination modes with metal ions and ultimately impacting the structures and properties of the resulting complexes. [, , ]

Q10: How can the stability of 1,3,5-Benzenetricarboxylic acid-based materials be enhanced?

A10: The stability of 1,3,5-Benzenetricarboxylic acid-based materials can be improved through various strategies, including the selection of appropriate metal ions, the introduction of hydrophobic groups, and the control of synthesis conditions to optimize crystal size and morphology. []

Q11: What analytical techniques are commonly employed to characterize materials derived from 1,3,5-Benzenetricarboxylic acid?

A11: A variety of techniques are used to characterize 1,3,5-Benzenetricarboxylic acid-based materials, including: * Single-crystal X-ray diffraction: Determines crystal structure. [, , , , , , , , , , , ] * Powder X-ray diffraction: Identifies and confirms crystalline phases. [, , , ] * Elemental analysis: Determines elemental composition. [, , , , , ] * Infrared (IR) spectroscopy: Identifies functional groups. [, , , , , , , , ] * Thermogravimetric analysis (TGA): Studies thermal stability. [, , , ] * UV-Vis spectroscopy: Analyzes optical properties. [, ] * Fluorescence spectroscopy: Investigates luminescence properties. [, , , , , ] * Scanning electron microscopy (SEM): Examines morphology and microstructure. [, , ]

Q12: What is the environmental fate of 1,3,5-Benzenetricarboxylic acid-based materials?

A12: While research on the specific environmental impact and degradation pathways of 1,3,5-Benzenetricarboxylic acid-based materials is limited, their fate depends on factors like the incorporated metal ions, environmental conditions (pH, temperature, microbial activity), and the presence of other degrading agents.

Q13: What are some key applications of 1,3,5-Benzenetricarboxylic acid and its derivatives?

A13: 1,3,5-Benzenetricarboxylic acid and its derivatives find applications in diverse areas, including:

* **Metal-organic frameworks (MOFs):**  Building block for porous materials used in gas storage, separation, and catalysis. [, , , ]* **Coordination polymers:**  Synthesis of materials with tailored structures and properties for applications in sensors, electronics, and biomedical fields. [, , , , , , , , , , , , , ]* **Nucleating agents:**  Enhancement of crystallization processes in polymers like isotactic polypropylene. [, ]* **Adsorbents:**  Removal of pollutants from solutions, such as benzothiophene from fuels. []* **Precursors for hyperbranched polymers:** Synthesis of polymers with unique properties for coatings and drug delivery applications. [, ]

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